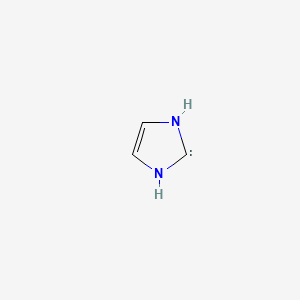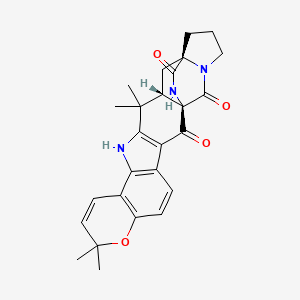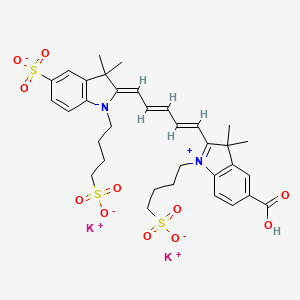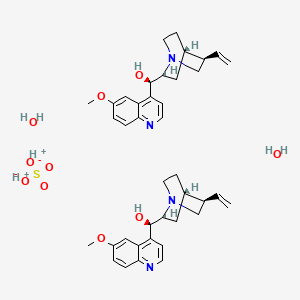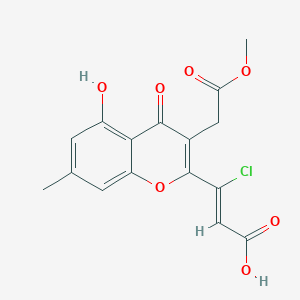
Chloromonilinic acid D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromonilinic acid D is a natural product found in Curvularia tsudae with data available.
Applications De Recherche Scientifique
Herbicidal Activity
Chloromonilinic acid D, along with chloromonilinic acid C, has been identified as a phytotoxic compound with potential herbicidal activity. Isolated from the fungal pathogen Cochliobolus australiensis, these compounds showed significant toxicity to buffelgrass in seedling elongation bioassays. This suggests their potential use as natural herbicides against invasive weeds like buffelgrass (Masi et al., 2017).
Antagonistic and Antimicrobial Properties
Chloromonilinic acids, including acid D, have been studied for their antagonistic properties. Isolated from various fungi, these compounds have been evaluated for antimicrobial activity and cytotoxicity, highlighting their potential in controlling microbial growth and in medical research (Bunbamrung et al., 2018).
Biodegradation and Environmental Impact
While not directly about chloromonilinic acid D, research on similar compounds such as 2,4-dichlorophenoxyacetic acid provides insights into the environmental impact and biodegradation pathways of chlorinated phenoxyacetic acids. These studies contribute to understanding how compounds like chloromonilinic acid D might behave in natural settings and their potential ecological effects (EvyAliceAbigail et al., 2017).
Propriétés
Nom du produit |
Chloromonilinic acid D |
|---|---|
Formule moléculaire |
C16H13ClO7 |
Poids moléculaire |
352.72 g/mol |
Nom IUPAC |
(Z)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6- |
Clé InChI |
OIGIYRMZWBAKKC-TWGQIWQCSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C/C(=O)O)/Cl)O |
SMILES canonique |
CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O |
Synonymes |
chloromonilinic acid D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



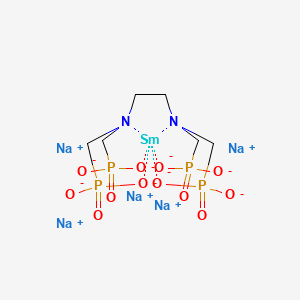
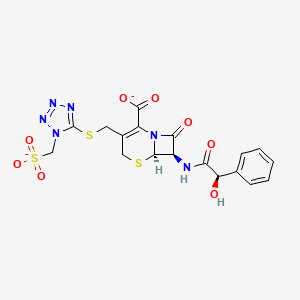
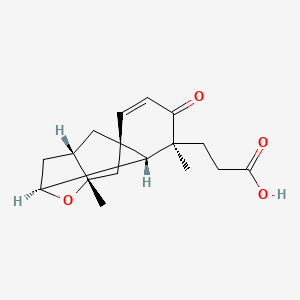
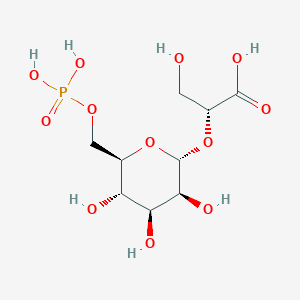
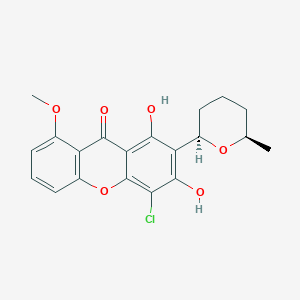
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)

